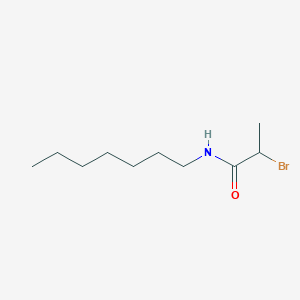
2-Bromo-N-heptylpropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-heptylpropionamide is an organic compound with the molecular formula C10H20BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propionamide chain, and a heptyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-heptylpropionamide typically involves the bromination of N-heptylpropionamide. One common method is the reaction of N-heptylpropionamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve N-heptylpropionamide in acetic acid.
- Slowly add bromine to the solution while maintaining the temperature below 10°C to prevent side reactions.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-heptylpropionamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction: The compound can be reduced to N-heptylpropionamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the compound to corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Corresponding substituted amides.
Reduction: N-heptylpropionamide.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-heptylpropionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-heptylpropionamide involves its interaction with biological molecules, primarily through nucleophilic substitution reactions. The bromine atom can be displaced by nucleophiles present in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or nucleic acids. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropionamide: A simpler brominated amide with similar reactivity but lacking the heptyl group.
2-Bromo-N-phenylacetamide: Another brominated amide with a phenyl group instead of a heptyl group.
Uniqueness
2-Bromo-N-heptylpropionamide is unique due to its heptyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role.
Eigenschaften
CAS-Nummer |
5345-70-0 |
|---|---|
Molekularformel |
C10H20BrNO |
Molekulargewicht |
250.18 g/mol |
IUPAC-Name |
2-bromo-N-heptylpropanamide |
InChI |
InChI=1S/C10H20BrNO/c1-3-4-5-6-7-8-12-10(13)9(2)11/h9H,3-8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZNRBXSFOAIZGBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


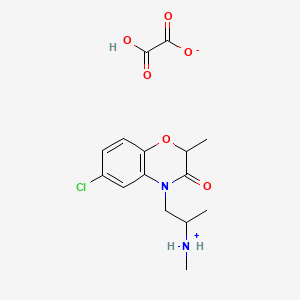
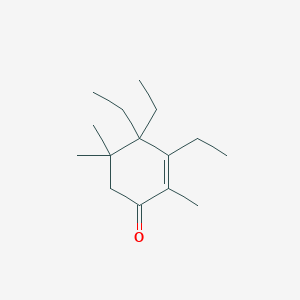

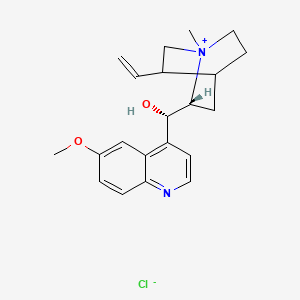
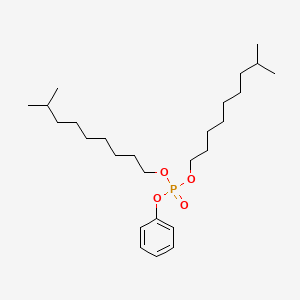


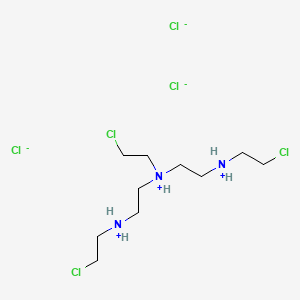

![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)
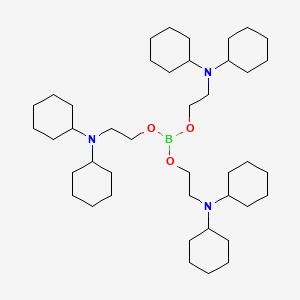
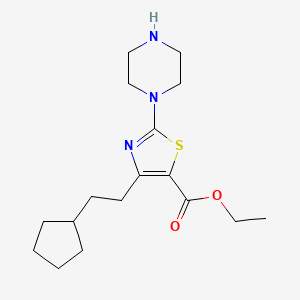
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
